5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid can be compared with other similar indole derivatives, such as:
5-Methoxyindole-2-carboxylic acid: Known for its anticancer and antimicrobial activities.
Indole-3-propionic acid: Exhibits antioxidant properties and potential neuroprotective effects.
1-Cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid: Another indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-propylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-4-5-12-13(14(16)17)10-8-9(18-3)6-7-11(10)15(12)2/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
BIMXXWCXRBYDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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